![molecular formula C8H8Br2N2 B15297475 2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives This compound is known for its unique structural properties, which make it valuable in various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide typically involves the bromination of pyrazolo[1,5-a]pyridine. One common method is the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation: Formation of pyrazolo[1,5-a]pyridine oxides or other oxidized products.
Reduction: Formation of methyl-substituted pyrazolo[1,5-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Investigated for its potential as a pharmacophore in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling pathways. The compound’s unique structure allows it to selectively target specific biological molecules, making it a valuable tool in biochemical and pharmacological studies.
Comparación Con Compuestos Similares
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide can be compared with other similar compounds, such as:
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but lacks the pyrazolo[1,5-a]pyridine moiety, resulting in different chemical and biological properties.
2-(Chloromethyl)pyrazolo[1,5-a]pyridine hydrobromide: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity and applications.
2-(Bromomethyl)pyrazolo[1,5-a]pyrimidine hydrobromide:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and selectivity in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C8H8Br2N2 |
|---|---|
Peso molecular |
291.97 g/mol |
Nombre IUPAC |
2-(bromomethyl)pyrazolo[1,5-a]pyridine;hydrobromide |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6H2;1H |
Clave InChI |
SZBNCXXZHHUZOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=NN2C=C1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
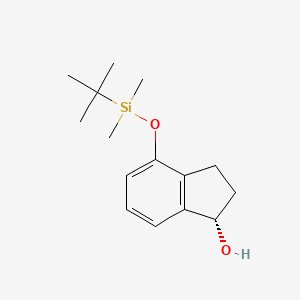
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
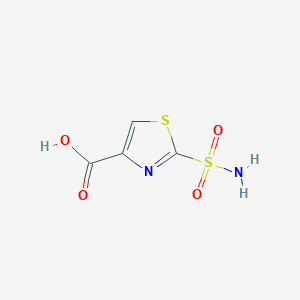
![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)

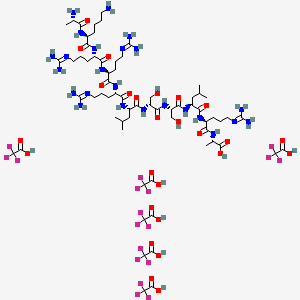
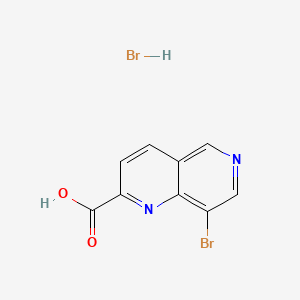
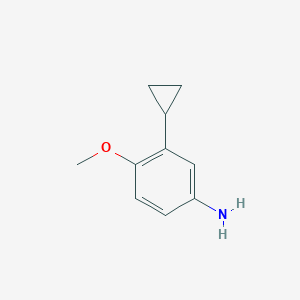
![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
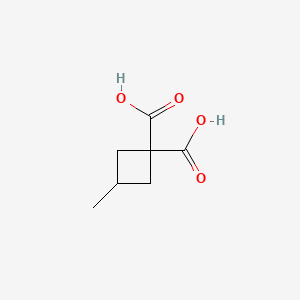
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
